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molecular formula C6H8ClN3 B171786 4-Chloro-5,6-dimethylpyrimidin-2-amine CAS No. 14394-61-7

4-Chloro-5,6-dimethylpyrimidin-2-amine

Cat. No. B171786
M. Wt: 157.6 g/mol
InChI Key: RRMVDLLCVGZDMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07863291B2

Procedure details

A solution of 4-chloro-5,6-dimethylpyrimidin-2-amine (0.35 g, 2.22 mmol) in 2M ammonia in methanol (100 ml) was flushed with nitrogen and palladium on carbon (0.035 g, 0.33 mmol) was added, flushed with nitrogen and the reaction was hydrogenated at 1 atm, ambient temperature for 18 h. The reaction mixture was flushed with nitrogen and filtered through celite and the celite pad washed with methanol. The filtrate was evaporated to dryness in vacuo to afford 4,5-dimethylpyrimidin-2-amine (0.35 g, 2.56 mmol, 90% yield) which was used without further purification. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.89 (1 H, s), 6.19 (2 H, s), 2.18 (3 H, s), 1.99 (3 H, s). MS (LC/MS) R.T.=0.56; [M+H]+=124.20.
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.035 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([CH3:8])=[C:6]([CH3:9])[N:5]=[C:4]([NH2:10])[N:3]=1>N.CO.[Pd]>[CH3:9][C:6]1[C:7]([CH3:8])=[CH:2][N:3]=[C:4]([NH2:10])[N:5]=1

Inputs

Step One
Name
Quantity
0.35 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1C)C)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
0.035 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
flushed with nitrogen
CUSTOM
Type
CUSTOM
Details
The reaction mixture was flushed with nitrogen
FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
the celite pad washed with methanol
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1=NC(=NC=C1C)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.56 mmol
AMOUNT: MASS 0.35 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 115.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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